3-(azidomethyl)-3-methyloxetane

Catalog No.
S683314
CAS No.
90683-29-7
M.F
C5H9N3O
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(azidomethyl)-3-methyloxetane

CAS Number

90683-29-7

Product Name

3-(azidomethyl)-3-methyloxetane

IUPAC Name

3-(azidomethyl)-3-methyloxetane

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C5H9N3O/c1-5(2-7-8-6)3-9-4-5/h2-4H2,1H3

InChI Key

XVLDLRUWOGLKIT-UHFFFAOYSA-N

SMILES

CC1(COC1)CN=[N+]=[N-]

Canonical SMILES

CC1(COC1)CN=[N+]=[N-]

Synthesis:

Scientific research has explored the synthesis of 3-Azidomethyl-3-methyloxetane (AMMO). A study published in ResearchGate details a three-step synthesis process using methyl trimethylolmethane (MTMO) and sodium azide. The reported yields for each step were 76%, 96%, and 85%, respectively. The final product's structure and properties were confirmed using various techniques like 1H NMR, FTIR, elemental analysis, and DSC [].

Potential Applications:

Research suggests that AMMO might have potential applications in various scientific fields, although these are still under exploration.

  • Energetic Materials: AMMO's structure, containing an azide group, has led to investigations into its potential use as a component in energetic materials like propellants and explosives. However, further research is needed to determine its specific suitability and effectiveness in these applications [].

3-(Azidomethyl)-3-methyloxetane is a chemical compound characterized by the presence of an azide functional group attached to a methyloxetane ring. Its molecular formula is C5_5H9_9N3_3O, which indicates it contains five carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The compound is notable for its unique structure that combines the properties of azides and oxetanes, making it a subject of interest in various fields such as materials science and organic chemistry.

, including:

  • Click Chemistry: The azide can participate in cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry and materials science.
  • Curing Reactions: This compound can undergo curing reactions with agents like bispropargyl succinate, leading to crosslinked polymer structures that exhibit enhanced thermal and mechanical properties .

The synthesis of 3-(azidomethyl)-3-methyloxetane typically involves the azidation of a precursor compound. One common method includes:

  • Starting Material: Begin with poly(3-mesyloxymethyl-3-methyl oxetane).
  • Reagent: Use sodium azide in a suitable solvent such as dimethylsulfoxide.
  • Reaction Conditions: Conduct the reaction under controlled temperature to facilitate the conversion to the azide form.
  • Purification: Isolate the product through methods like precipitation or chromatography .

The unique properties of 3-(azidomethyl)-3-methyloxetane make it applicable in several areas:

  • Polymer Science: It is utilized in creating energetic polymers that can be used in propellants and explosives due to their high energy density.
  • Bioorthogonal Chemistry: The azide functionality allows for selective reactions in biological systems, which can be harnessed for drug development and imaging techniques.

Interaction studies involving 3-(azidomethyl)-3-methyloxetane focus on its reactivity with various substrates. For example, its ability to undergo click reactions with alkynes has been extensively studied, highlighting its potential for creating complex molecular architectures. Furthermore, its interactions with curing agents reveal insights into its polymerization behavior and mechanical properties.

Several compounds share structural features with 3-(azidomethyl)-3-methyloxetane. Here are some notable examples:

Compound NameStructure TypeKey Features
3-MethyloxetaneOxetaneBasic structure without azide functionality
Poly(3-mesyloxymethyl-3-methyl oxetane)Precursor PolymerUsed for synthesizing 3-(azidomethyl)-3-methyloxetane
1-Azido-2-propanolAzido AlcoholSimilar azide functionality but different backbone
1,2,4-TriazoleTriazoleContains nitrogen-rich heterocycle; used in similar applications

Uniqueness

The uniqueness of 3-(azidomethyl)-3-methyloxetane lies in its combination of an oxetane ring with an azide group, providing distinct reactivity patterns not found in simpler compounds. Its applications in energetic materials and bioorthogonal chemistry further differentiate it from other similar compounds.

XLogP3

1.4

Wikipedia

3-azidomethyl-3-methyloxetane

Dates

Last modified: 04-14-2024

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